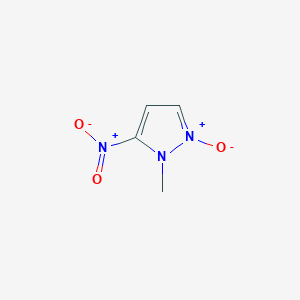
1-Methyl-5-nitropyrazole 2-oxide
Overview
Description
1-Methyl-5-nitropyrazole 2-oxide is a heterocyclic compound belonging to the class of nitroazoles It features a five-membered ring structure with two nitrogen atoms and a nitro group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-5-nitropyrazole 2-oxide can be synthesized through the nitration of 1-methylpyrazole 2-oxide. The nitration process typically involves the use of nitric acid or a nitrating mixture of nitric acid and sulfuric acid under controlled conditions . The reaction is carried out at specific temperatures to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-nitropyrazole 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Conversion to 1-methyl-5-aminopyrazole 2-oxide.
Substitution: Formation of halogenated, alkylated, and other substituted derivatives.
Scientific Research Applications
1-Methyl-5-nitropyrazole 2-oxide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-5-nitropyrazole 2-oxide involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity, enabling it to participate in various biochemical processes. The compound can interact with enzymes, proteins, and other biomolecules, leading to its observed biological effects .
Comparison with Similar Compounds
- 1-Methyl-3-nitropyrazole
- 1-Methyl-4-nitropyrazole
- 1-Methyl-5-nitroimidazole
- 1-Methyl-5-nitro-1,2,3-triazole
Uniqueness: 1-Methyl-5-nitropyrazole 2-oxide is unique due to its specific substitution pattern and the presence of the nitro group at the 5-position. This structural feature imparts distinct chemical and biological properties compared to other nitroazoles .
Properties
IUPAC Name |
2-methyl-3-nitro-1-oxidopyrazol-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O3/c1-5-4(7(9)10)2-3-6(5)8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTODWDHTPYMTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=[N+]1[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60492669 | |
| Record name | 1-Methyl-5-nitro-2-oxo-1H-2lambda~5~-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60492669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27412-67-5 | |
| Record name | 1-Methyl-5-nitro-2-oxo-1H-2lambda~5~-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60492669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Cyclopenta[d]pyridazine](/img/structure/B3350328.png)
![Furo[3,4-C]pyridine](/img/structure/B3350340.png)




![3H-Pyrrolo[2,3-B]pyridine](/img/structure/B3350365.png)


![Pyrrolo[1,2-c]pyrimidine](/img/structure/B3350400.png)

![Imidazo[1,2-B][1,2,4]triazine](/img/structure/B3350415.png)

![Ethyl 2-[5-[(5-nitrofuran-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3350429.png)
